molecular formula C5H6Cl2O2 B6598484 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid CAS No. 1824203-65-7

1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B6598484
CAS No.: 1824203-65-7
M. Wt: 169.00 g/mol
InChI Key: JOPPRLFCJUEYDW-UHFFFAOYSA-N
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Description

1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with the molecular formula C5H6Cl2O2 It is characterized by the presence of a cyclopropane ring substituted with a carboxylic acid group, a chloromethyl group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1-chloro-2-(chloromethyl)cyclopropane with carbon dioxide under specific conditions to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized processes to maximize efficiency and minimize costs. These processes often utilize continuous flow reactors and advanced separation techniques to ensure the consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced products .

Scientific Research Applications

1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: Lacks the chloromethyl and chlorine substituents.

    1-chloro-2-methylpropane: Contains a similar cyclopropane ring but with different substituents.

Properties

IUPAC Name

1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O2/c6-2-3-1-5(3,7)4(8)9/h3H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPPRLFCJUEYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C(=O)O)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824203-65-7
Record name 1-chloro-2-(chloromethyl)cyclopropane-1-carboxylic acid
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